molecular formula C11H14N5Na4O13P3S B14785361 2-Methylthio-ATP (tetrasodium)

2-Methylthio-ATP (tetrasodium)

Cat. No.: B14785361
M. Wt: 641.20 g/mol
InChI Key: UEEFBRHXFDJPTA-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthio-ATP (tetrasodium) is a non-specific P2-receptor agonist. It is known for its ability to cause noncompetitive inhibition of ADP-induced human platelet aggregation . This compound is often used in scientific research due to its unique properties and interactions with cellular receptors.

Preparation Methods

The synthesis of 2-Methylthio-ATP (tetrasodium) involves several steps. The compound is typically synthesized through a series of chemical reactions that introduce the methylthio group to the adenosine triphosphate (ATP) molecule. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity.

Chemical Reactions Analysis

2-Methylthio-ATP (tetrasodium) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methylthio-ATP (tetrasodium) has a wide range of applications in scientific research:

    Chemistry: It is used to study the interactions of nucleotides with various receptors and enzymes.

    Biology: It is used to investigate cellular signaling pathways and receptor functions.

    Medicine: It is used in research related to platelet aggregation and potential therapeutic applications for cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Methylthio-ATP (tetrasodium) involves its interaction with P2 receptors. As a P2-receptor agonist, it binds to these receptors and activates them, leading to various cellular responses. The molecular targets include P2Y and P2X receptors, which are involved in cellular signaling pathways. The activation of these receptors can lead to changes in intracellular calcium levels, activation of second messenger systems, and modulation of cellular functions .

Comparison with Similar Compounds

2-Methylthio-ATP (tetrasodium) is unique compared to other similar compounds due to its specific interactions with P2 receptors. Similar compounds include:

These compounds share some similarities in their interactions with P2 receptors but differ in their chemical structures and specific biological effects.

Properties

IUPAC Name

tetrasodium;[[[5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFBRHXFDJPTA-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na4O13P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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